![molecular formula C9H12Cl2N2O B13301326 1-[(3,5-Dichloro-2-pyridyl)oxy]-2-methyl-propan-2-amine](/img/structure/B13301326.png)
1-[(3,5-Dichloro-2-pyridyl)oxy]-2-methyl-propan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3,5-Dichloro-2-pyridyl)oxy]-2-methyl-propan-2-amine is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a dichloropyridyl group attached to an amine via an ether linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,5-Dichloro-2-pyridyl)oxy]-2-methyl-propan-2-amine typically involves the following steps:
Formation of the Dichloropyridyl Intermediate: The starting material, 3,5-dichloropyridine, undergoes a nucleophilic substitution reaction with an appropriate nucleophile to form the dichloropyridyl intermediate.
Ether Formation: The intermediate is then reacted with 2-methylpropan-2-amine in the presence of a base to form the desired compound via an ether linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-[(3,5-Dichloro-2-pyridyl)oxy]-2-methyl-propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dichloropyridyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Nucleophiles: Nucleophiles like amines, thiols, and alcohols can participate in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
1-[(3,5-Dichloro-2-pyridyl)oxy]-2-methyl-propan-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-[(3,5-Dichloro-2-pyridyl)oxy]-2-methyl-propan-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.
Interacting with Receptors: The compound may bind to cellular receptors, modulating their activity and triggering downstream effects.
Disrupting Cellular Processes: It can interfere with cellular processes such as DNA replication, protein synthesis, and cell division.
Comparación Con Compuestos Similares
Similar Compounds
Triclopyr: An organic compound in the pyridine group used as a systemic foliar herbicide and fungicide.
Fluroxypyr: Another pyridine derivative used as a herbicide.
Uniqueness
1-[(3,5-Dichloro-2-pyridyl)oxy]-2-methyl-propan-2-amine is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to other similar compounds
Propiedades
Fórmula molecular |
C9H12Cl2N2O |
|---|---|
Peso molecular |
235.11 g/mol |
Nombre IUPAC |
1-(3,5-dichloropyridin-2-yl)oxy-2-methylpropan-2-amine |
InChI |
InChI=1S/C9H12Cl2N2O/c1-9(2,12)5-14-8-7(11)3-6(10)4-13-8/h3-4H,5,12H2,1-2H3 |
Clave InChI |
JUHLIKLCPFQNOA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(COC1=C(C=C(C=N1)Cl)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


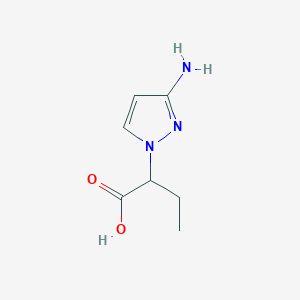
![6-Methyl-N-[1-(thiophen-2-yl)ethyl]pyridin-3-amine](/img/structure/B13301262.png)

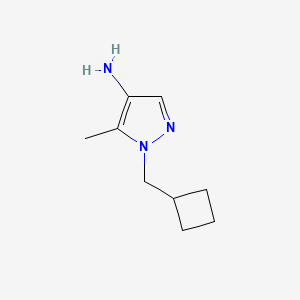
![4-bromo-1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13301282.png)

![(2-Methylpentan-3-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine](/img/structure/B13301288.png)
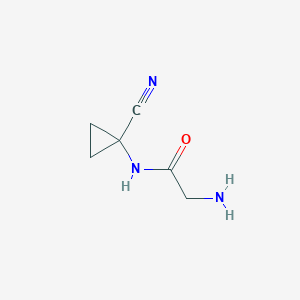
![3-[(4-Bromothiophen-2-yl)methoxy]azetidine](/img/structure/B13301294.png)
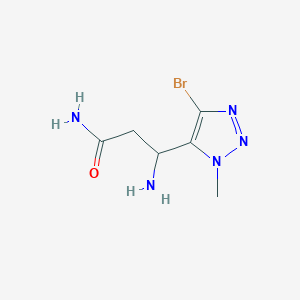
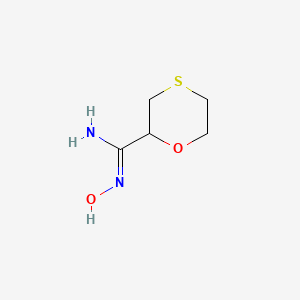

![N-{2-[(thian-3-yl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B13301319.png)

